molecular formula C19H14BrN3OS B2455305 N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 879918-43-1

N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2455305
CAS RN: 879918-43-1
M. Wt: 412.31
InChI Key: XKLNXCWQSZJJIS-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been investigated for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives involves the creation of compounds containing the thiazole ring with variable substituents . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not explicitly mentioned in the available resources.

Mechanism of Action

Target of Action

The primary target of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. This disruption in the metabolic processes of the bacterium leads to its inability to grow and survive .

Biochemical Pathways

The compound affects the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound prevents the conversion of pantoate and beta-alanine into pantothenate, a critical step in the biosynthesis of coenzyme A. The downstream effect of this inhibition is a disruption in the various metabolic processes that rely on coenzyme A, including the citric acid cycle and fatty acid metabolism .

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were considered during its design to ensure optimal bioavailability.

Result of Action

The compound has shown significant in vitro antitubercular activity. Specifically, it displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is capable of inhibiting the growth of the bacterium at these concentrations. Furthermore, no acute cellular toxicity was observed at concentrations greater than 128 μM towards the MRC-5 lung fibroblast cell line , indicating a good safety profile.

Advantages and Limitations for Lab Experiments

One advantage of using BRD-708 in lab experiments is its potency and selectivity for BRD4. This allows for more targeted and specific inhibition of this protein, which can help to minimize off-target effects. However, one limitation is that its efficacy may vary depending on the specific cancer cell line being studied.

Future Directions

There are several potential future directions for the investigation of BRD-708. One area of interest is its potential use in combination with other anticancer agents, as it has been shown to have synergistic effects in preclinical models. Additionally, further studies are needed to determine its efficacy in vivo and to investigate potential biomarkers that may predict response to treatment. Finally, the development of more potent and selective inhibitors of bromodomain-containing proteins, including BRD4, is an area of active research.

Synthesis Methods

The synthesis of BRD-708 involves a multistep process that begins with the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 2-amino-3-methylimidazo[1,2-a]pyridine to form the corresponding amide. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form BRD-708.

Scientific Research Applications

BRD-708 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to have synergistic effects when used in combination with other anticancer agents.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to have potent inhibitory activities against COX enzymes . The nature of these interactions is likely due to the specific structural features of the compound, including the presence of the thiazole ring and the bromophenyl group .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, certain derivatives of this compound have demonstrated promising antimicrobial activity . Additionally, some derivatives have shown significant activity against breast cancer cell lines . These effects on cell function may be due to the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. Molecular docking studies have suggested that active compounds display good docking scores within the binding pocket of selected targets . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given the compound’s demonstrated biological activities, it is likely that it exhibits stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Given the compound’s demonstrated biological activities, it is likely that it exhibits dose-dependent effects, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Given the compound’s demonstrated biological activities, it is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given the compound’s demonstrated biological activities, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Given the compound’s demonstrated biological activities, it is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c1-12-17(18(24)21-15-9-7-14(20)8-10-15)25-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLNXCWQSZJJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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